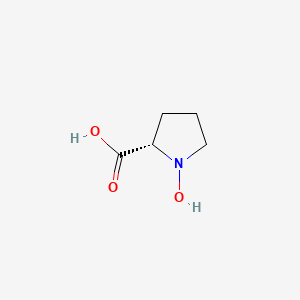

L-Proline, 1-hydroxy-

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H9NO3 |

|---|---|

Molecular Weight |

131.13 g/mol |

IUPAC Name |

(2S)-1-hydroxypyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C5H9NO3/c7-5(8)4-2-1-3-6(4)9/h4,9H,1-3H2,(H,7,8)/t4-/m0/s1 |

InChI Key |

FGMPLJWBKKVCDB-BYPYZUCNSA-N |

SMILES |

C1CC(N(C1)O)C(=O)O |

Isomeric SMILES |

C1C[C@H](N(C1)O)C(=O)O |

Canonical SMILES |

C1CC(N(C1)O)C(=O)O |

Origin of Product |

United States |

Biosynthesis and Post Translational Modifications of Hydroxyproline

Enzymatic Hydroxylation of Proline Residues

The conversion of proline to hydroxyproline (B1673980) is an enzyme-catalyzed reaction that introduces a hydroxyl (-OH) group onto the proline ring. wikipedia.org This process is fundamental for the structural integrity of collagen, as the added hydroxyl groups are crucial for stabilizing the triple-helical structure of the molecule through hydrogen bonding. wikipedia.orgtandfonline.com The absence of this modification leads to the production of unstable collagen that cannot function correctly at body temperature. wikipedia.org

The hydroxylation of proline is carried out by a group of enzymes known as prolyl hydroxylases, which are members of the iron- and 2-oxoglutarate-dependent dioxygenase enzyme family. wikipedia.orgnih.govnih.gov The two main types involved in collagen modification are prolyl-4-hydroxylase (P4H) and prolyl-3-hydroxylase (P3H). researchgate.netpnas.org

Prolyl-4-hydroxylase (P4H): This is the most prevalent enzyme, responsible for creating (2S, 4R)-4-hydroxyproline. nih.govwikipedia.org It acts on proline residues in the Yaa position of the repeating Gly-Xaa-Yaa sequence found in collagen. wikipedia.org The 4-hydroxyproline (B1632879) residues generated by P4H are essential for the thermal stability of the collagen triple helix. tandfonline.com Vertebrate collagen P4Hs (C-P4Hs) are typically tetramers (α₂β₂) located in the endoplasmic reticulum. tandfonline.comnih.gov

Prolyl-3-hydroxylase (P3H): This enzyme family modifies specific proline residues in the Xaa position of Gly-Xaa-Yaa triplets into 3-hydroxyproline (B1217163). pnas.orgmdpi.com While prolyl 4-hydroxylation is a widespread modification in collagen, prolyl 3-hydroxylation occurs less frequently and at highly specific sites. pnas.org P3H2, for instance, primarily acts on type IV collagen. mdpi.com

Table 1: Comparison of Prolyl Hydroxylase Enzymes

| Feature | Prolyl-4-hydroxylase (P4H) | Prolyl-3-hydroxylase (P3H) |

|---|---|---|

| Product | 4-hydroxyproline | 3-hydroxyproline |

| Target Sequence | Proline in the Yaa position of Gly-Xaa-Yaa | Proline in the Xaa position of Gly-Xaa-Yaa pnas.org |

| Primary Substrate | Type I and other collagens nih.gov | Type IV collagen (for P3H2) mdpi.com |

| Abundance | High; approximately 100 residues per 1000 amino acids in collagen mdpi.com | Low; varies significantly between collagen types (e.g., 10-15 residues per 1000 in Collagen IV) mdpi.com |

| Primary Function | Essential for thermal stability of the collagen triple helix tandfonline.com | Prevents aberrant interaction with platelet receptors (e.g., GPVI) pnas.org |

The catalytic activity of prolyl hydroxylases is dependent on the presence of several crucial cofactors: molecular oxygen (O₂), ferrous iron (Fe²⁺), α-ketoglutarate, and ascorbate (B8700270) (Vitamin C). nih.govresearchgate.netresearchgate.netnih.gov The reaction mechanism involves the incorporation of one oxygen atom from O₂ into the proline residue, while the other is incorporated into α-ketoglutarate, leading to its oxidative decarboxylation to succinate (B1194679) and CO₂. nih.govresearchgate.net

Fe²⁺ (Ferrous Iron): A non-heme iron atom is located at the catalytic center of the enzyme. wikipedia.org It is essential for binding molecular oxygen and facilitating the hydroxylation reaction. creative-proteomics.comnih.gov

α-Ketoglutarate: This molecule acts as a co-substrate. nih.govwikipedia.org During the reaction, it is decarboxylated to succinate. wikipedia.orgwikipedia.org This process is coupled with the hydroxylation of proline. nih.gov

Ascorbate (Vitamin C): Ascorbate is an essential reducing agent. nih.govnih.gov The iron atom at the active site can become oxidized to the inactive ferric (Fe³⁺) state during uncoupled reaction cycles. wikipedia.org Ascorbate's role is to reduce the iron back to its active ferrous (Fe²⁺) state, allowing the enzyme to catalyze further reactions. nih.govwikipedia.org A deficiency in ascorbate impairs prolyl hydroxylase activity, leading to conditions like scurvy. wikipedia.org

Table 2: Cofactors for Prolyl Hydroxylation

| Cofactor | Role in the Enzymatic Reaction |

|---|---|

| **Molecular Oxygen (O₂) ** | Provides the oxygen atom for the hydroxyl group added to proline. nih.govresearchgate.net |

| Ferrous Iron (Fe²⁺) | Binds O₂ at the enzyme's active site, facilitating the hydroxylation. creative-proteomics.comwikipedia.org |

| α-Ketoglutarate | Acts as a co-substrate; its decarboxylation to succinate is coupled to the hydroxylation. wikipedia.orgnih.gov |

| Ascorbate (Vitamin C) | Acts as a reducing agent to regenerate the active Fe²⁺ form of the enzyme. nih.govwikipedia.org |

The enzymatic hydroxylation of proline residues is a post-translational modification that occurs within the lumen of the endoplasmic reticulum (ER). wikipedia.orgatamanchemicals.comcreative-proteomics.comnih.gov This specific localization is critical because it is where newly synthesized polypeptide chains, such as procollagen (B1174764), are folded and assembled. researchgate.net The hydroxylation must occur before the formation of the stable triple helix. nih.gov The β-subunit of the prolyl 4-hydroxylase enzyme also functions as a protein disulfide isomerase (PDI), which helps retain the enzyme within the ER and plays a role in the oxidative folding of procollagen chains. wikipedia.orgoup.com

Precursors and Substrates for Hydroxyproline Formation (e.g., Procollagen Polypeptides)

Hydroxyproline is not incorporated into proteins during translation; instead, specific proline residues within a newly synthesized polypeptide chain serve as the substrate for prolyl hydroxylases. wikipedia.orgnih.gov The primary and most well-studied substrate for this modification is procollagen, the precursor to collagen. researchgate.netresearchgate.net

Procollagen is characterized by its repetitive amino acid sequence, commonly Gly-Xaa-Yaa, where Xaa and Yaa can be any amino acid but are frequently proline. wikipedia.orgnih.gov Prolyl 4-hydroxylase specifically targets proline residues located in the Yaa position of this triplet. wikipedia.orgwikipedia.org The enzyme recognizes and hydroxylates these specific proline residues before the individual procollagen chains assemble into the characteristic triple helix. nih.gov This hydroxylation is a rate-limiting step in collagen biosynthesis and is essential for the subsequent folding and secretion of functional collagen molecules from the cell. nih.gov

Table 3: Compound Names

| Compound Name |

|---|

| L-Proline, 1-hydroxy- |

| Hydroxyproline |

| Proline |

| α-Ketoglutarate |

| Ascorbate (Vitamin C) |

| Ferrous Iron (Fe²⁺) |

| Succinate |

| Carbon Dioxide (CO₂) |

Metabolism and Catabolic Pathways of Hydroxyproline

Hydroxyproline (B1673980) Degradation Pathways

The primary pathway for hydroxyproline degradation is initiated by the enzyme hydroxyproline dehydrogenase. This pathway ultimately leads to the formation of glyoxylate (B1226380) and pyruvate (B1213749). researchgate.net

The first and rate-limiting step in the catabolism of trans-4-hydroxy-L-proline is catalyzed by the mitochondrial enzyme hydroxyproline dehydrogenase, also known as PRODH2 or hydroxyproline oxidase (OH-POX). frontiersin.orgnih.gov This enzyme oxidizes trans-4-L-hydroxyproline to Δ1-pyrroline-3-hydroxy-5-carboxylate (OH-P5C). frontiersin.orguniprot.org PRODH2 is a flavoprotein that uses FAD as a cofactor and is bound to the inner mitochondrial membrane. frontiersin.orgnih.govnih.gov It preferentially uses ubiquinone-10 as the terminal electron acceptor, functioning more as a dehydrogenase than an oxidase. nih.govuniprot.org While it can also act on proline, its efficiency is significantly lower, showing a clear preference for hydroxyproline as its substrate. nih.govuniprot.org

| Characteristic | Description | Source |

|---|---|---|

| Enzyme Name | Hydroxyproline Dehydrogenase (also PRODH2, OH-POX, HYPDH) | frontiersin.orgnih.govuniprot.org |

| Location | Inner mitochondrial membrane | nih.gov |

| Substrate | trans-4-L-hydroxyproline | uniprot.org |

| Product | Δ1-pyrroline-3-hydroxy-5-carboxylate (OH-P5C) | frontiersin.orguniprot.org |

| Cofactor | FAD (Flavin adenine (B156593) dinucleotide) | frontiersin.orgnih.gov |

| Electron Acceptor | Primarily Ubiquinone-10 (Coenzyme Q10) | nih.govuniprot.org |

As a direct result of PRODH2 activity, L-hydroxyproline is converted into Δ1-pyrroline-3-hydroxy-5-carboxylate (OH-P5C). frontiersin.orgnih.gov This intermediate exists in equilibrium with its open-chain form, γ-hydroxy-L-glutamate-δ-semialdehyde. OH-P5C serves as a critical branch point in the metabolic pathway. nih.gov

The intermediate OH-P5C is further metabolized by the mitochondrial enzyme Δ1-pyrroline-5-carboxylate dehydrogenase (P5CDH). nih.govfrontiersin.org This NAD+-dependent enzyme catalyzes the oxidation of OH-P5C to 4-erythro-hydroxy-L-glutamate. hmdb.ca P5CDH is not specific to the hydroxyproline pathway; it also plays a role in proline catabolism by converting Δ1-pyrroline-5-carboxylate (P5C) to glutamate (B1630785). nih.govfrontiersin.org

4-Erythro-hydroxy-L-glutamate can undergo transamination, a reaction that involves the transfer of an amino group to an α-keto acid. hmdb.ca Specifically, 4-hydroxy-L-glutamic acid can react with 2-oxoglutarate to yield 4-hydroxy-2-oxoglutarate and L-glutamate, a reaction catalyzed by an aminotransferase. hmdb.cahmdb.ca This step connects hydroxyproline metabolism to the broader pool of amino acids and intermediates of the citric acid cycle. wikipedia.org

Following transamination, 4-hydroxy-2-oxoglutarate is cleaved by an aldolase (B8822740). This aldol (B89426) cleavage reaction breaks the carbon-carbon bond, yielding two smaller molecules: glyoxylate and pyruvate. researchgate.net These products can then enter other metabolic pathways. Pyruvate can be used in the citric acid cycle for energy production or for gluconeogenesis, while glyoxylate has several metabolic fates, including conversion to glycine (B1666218) or oxalate (B1200264). nih.govresearchgate.net

Interconversion with other Amino Acids and Metabolites

The catabolism of hydroxyproline is closely linked with the metabolism of other amino acids and key cellular metabolites. A significant outcome of this pathway is the production of glycine, as nearly 90% of collagen-derived trans-4-hydroxy-L-proline is ultimately catabolized to this amino acid. nih.gov This conversion provides a substantial source of glycine, a crucial amino acid for various biosynthetic processes. wikipedia.org

The pathway also intersects with proline metabolism through the shared enzyme P5C Dehydrogenase, which acts on intermediates from both pathways. frontiersin.org However, the initial steps are catalyzed by distinct enzymes, PRODH for proline and PRODH2 for hydroxyproline, ensuring separate regulation. frontiersin.orgfrontiersin.org Furthermore, the end products of hydroxyproline breakdown, pyruvate and glyoxylate, are integrated into central metabolism. researchgate.net Pyruvate is a key intermediate in glucose metabolism, while glyoxylate can be converted to glycine or enter pathways that can lead to oxalate formation. nih.gov The interconversion of 4-erythro-hydroxy-L-glutamate with L-glutamate and 2-oxoglutarate via transamination further highlights the integration of hydroxyproline catabolism with the citric acid cycle and general amino acid metabolism. hmdb.cawikipedia.org

| Hydroxyproline-derived Metabolite | Interacts With/Converts To | Metabolic Pathway | Source |

|---|---|---|---|

| 4-Erythro-hydroxy-L-glutamate | L-Glutamate / 2-Oxoglutarate | Amino Acid Metabolism / Citric Acid Cycle | hmdb.ca |

| Pyruvate | Acetyl-CoA / Glucose | Citric Acid Cycle / Gluconeogenesis | researchgate.net |

| Glyoxylate | Glycine / Oxalate | Amino Acid Synthesis / Oxalate Metabolism | nih.govwikipedia.org |

Production of Glycine and Pyruvate

The catabolism of trans-4-hydroxy-L-proline in animals predominantly proceeds through a pathway that yields glycine and pyruvate. This multi-step process is initiated in the mitochondria and involves several key enzymes. The breakdown of hydroxyproline is a significant source of endogenous glyoxylate, a precursor to both glycine and oxalate.

The pathway involves the following key steps:

Oxidation of hydroxyproline: The initial step is catalyzed by hydroxyproline dehydrogenase (PRODH2), also known as hydroxyproline oxidase, which converts trans-4-hydroxy-L-proline to Δ¹-pyrroline-3-hydroxy-5-carboxylate (OH-P5C).

Conversion to 4-hydroxy-2-ketoglutarate: OH-P5C is then converted to 4-hydroxy-2-ketoglutarate.

Cleavage to glyoxylate and pyruvate: 4-hydroxy-2-oxoglutarate aldolase (HOGA) cleaves 4-hydroxy-2-ketoglutarate into pyruvate and glyoxylate.

Formation of glycine: Glyoxylate can then be transaminated to form glycine. In peroxisomes, alanine-glyoxylate aminotransferase (AGT) can convert glyoxylate to glycine.

This pathway highlights the role of hydroxyproline as a precursor for the synthesis of other important molecules. Glycine, for instance, is a crucial amino acid involved in numerous metabolic processes, including the synthesis of proteins, purines, and glutathione. Pyruvate, a central molecule in metabolism, can enter the tricarboxylic acid (TCA) cycle for energy production or be used as a substrate for gluconeogenesis.

| Metabolite | Enzyme | Product(s) |

|---|---|---|

| trans-4-hydroxy-L-proline | Hydroxyproline dehydrogenase (PRODH2) | Δ¹-pyrroline-3-hydroxy-5-carboxylate (OH-P5C) |

| 4-hydroxy-2-ketoglutarate | 4-hydroxy-2-oxoglutarate aldolase (HOGA) | Pyruvate and Glyoxylate |

| Glyoxylate | Alanine-glyoxylate aminotransferase (AGT) | Glycine |

Linkages to Glutamate Metabolism

The catabolism of hydroxyproline is also interconnected with glutamate metabolism. While the primary degradation pathway leads to glycine and pyruvate, a portion of the intermediates can be channeled towards the synthesis of glutamate.

The key connection point is Δ¹-pyrroline-3-hydroxy-5-carboxylate (OH-P5C), the product of the initial oxidation of hydroxyproline by PRODH2. OH-P5C can be further metabolized by Δ¹-pyrroline-5-carboxylate dehydrogenase (P5CDH) to form 4-erythro-hydroxy-L-glutamate. This demonstrates a direct link between the catabolic pathways of hydroxyproline and the glutamate pool.

It is important to note that P5C dehydrogenase can act on both P5C (from proline degradation) and OH-P5C (from hydroxyproline degradation), indicating a point of convergence between the two pathways. This shared enzymatic step allows for a degree of metabolic crosstalk and competition between the degradation products of proline and hydroxyproline. The resulting 4-hydroxy-L-glutamate can then potentially enter other metabolic pathways that utilize glutamate.

Interactions with Central Metabolic Pathways

The catabolism of hydroxyproline does not occur in isolation but is intricately linked with central metabolic pathways, including the pentose (B10789219) phosphate (B84403) pathway and the tricarboxylic acid cycle. These connections underscore the role of hydroxyproline as a metabolic fuel and a source of precursors for various biosynthetic processes.

Integration with the Pentose Phosphate Pathway (PPP)

A notable interaction exists between hydroxyproline catabolism and the pentose phosphate pathway (PPP). The product of hydroxyproline degradation, Δ¹-pyrroline-3-hydroxy-5-carboxylic acid (OH-P5C), can be converted by OH-P5C reductase in a reaction that recycles NADP+ to NADPH. This process is significant as NADPH is a key reducing equivalent required for various anabolic reactions and for maintaining the cellular redox state.

The generation of NADPH through this route can support the pentose phosphate pathway, which is a major source of NADPH for the cell. The PPP is crucial for the synthesis of nucleotides and for protecting cells against oxidative stress. Therefore, the catabolism of hydroxyproline can indirectly contribute to these vital cellular functions by providing a source of reducing power.

Contributions to the Tricarboxylic Acid (TCA) Cycle

The breakdown of hydroxyproline directly feeds into the tricarboxylic acid (TCA) cycle, a central hub of cellular energy metabolism. One of the end products of hydroxyproline catabolism is pyruvate, which can be converted to acetyl-CoA and enter the TCA cycle.

Furthermore, in some organisms, the catabolism of L-hydroxyproline can lead to the formation of α-ketoglutarate, a key intermediate of the TCA cycle. This pathway involves a series of enzymatic steps that convert hydroxyproline to α-ketoglutarate, thereby directly replenishing the pool of TCA cycle intermediates. This anaplerotic function is crucial for maintaining the cycle's activity, especially in conditions of high energy demand or when intermediates are withdrawn for biosynthetic purposes.

Enzymology of Hydroxyproline Catabolism

The enzymatic machinery responsible for hydroxyproline catabolism is distinct from that of proline degradation, although some enzymes are shared between the two pathways. The specificity of these enzymes is critical for regulating the metabolic flux of both imino acids.

Specificity of Distinct Dehydrogenases (PRODH vs. PRODH2)

The initial and rate-limiting steps in the degradation of proline and hydroxyproline are catalyzed by two distinct mitochondrial inner membrane-bound enzymes: proline dehydrogenase (PRODH) and hydroxyproline dehydrogenase (PRODH2), respectively. These enzymes are encoded by separate genes, PRODH and PRODH2.

While both enzymes are dehydrogenases, they exhibit a high degree of substrate specificity. PRODH preferentially metabolizes proline to Δ¹-pyrroline-5-carboxylate (P5C). In contrast, PRODH2, also known as hydroxyproline oxidase (HYPDH), specifically acts on trans-4-hydroxy-L-proline, converting it to Δ¹-pyrroline-3-hydroxy-5-carboxylate (OH-P5C).

Kinetic studies have demonstrated that PRODH2 has a much higher affinity for hydroxyproline than for proline. In fact, proline is a very poor substrate for PRODH2, with a significantly lower catalytic efficiency compared to hydroxyproline. This specificity ensures that the catabolic pathways of these two imino acids are independently regulated at their initial steps. Although there is minimal overlap in their primary substrate preference, the downstream products, P5C and OH-P5C, can compete for the subsequent enzyme in the pathway, P5C dehydrogenase.

| Enzyme | Gene | Primary Substrate | Product |

|---|---|---|---|

| Proline Dehydrogenase (PRODH) | PRODH | L-Proline | Δ¹-pyrroline-5-carboxylate (P5C) |

| Hydroxyproline Dehydrogenase (PRODH2/HYPDH) | PRODH2 | trans-4-hydroxy-L-proline | Δ¹-pyrroline-3-hydroxy-5-carboxylate (OH-P5C) |

Pyrroline-5-carboxylate Reductase (PYCR) Activity on OH-P5C

Pyrroline-5-carboxylate reductase (PYCR) is a key enzyme in proline biosynthesis, catalyzing the reduction of Δ¹-pyrroline-5-carboxylate (P5C) to proline. nih.gov Humans possess three PYCR isozymes: PYCR1 and PYCR2, which are located in the mitochondria, and PYCR3 (also known as PYCRL), which is cytosolic. plos.org These isozymes play a role in the recycling of P5C to proline and are also capable of reducing OH-P5C back to hydroxyproline. core.ac.uk

The activity of PYCR isozymes on OH-P5C is part of a metabolic salvage pathway. While the primary catabolic flux is towards the further breakdown of OH-P5C, its reduction back to hydroxyproline can occur. The kinetic parameters of human PYCR isozymes with their primary substrate, L-P5C, have been characterized, demonstrating their efficiency in proline synthesis. nih.govacs.org However, detailed kinetic data for the reduction of OH-P5C by human PYCR isozymes is less readily available, making a direct comparison of their efficiencies with the two substrates challenging. It is understood that the catalytic efficiencies of PYCR1 and PYCR2 are significantly higher for the reduction of L-P5C than for the reverse oxidative reaction. nih.gov

| Enzyme | Substrate | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) x 104 | Cofactor |

|---|---|---|---|---|---|

| Human PYCR1 | L-P5C | 677 ± 253 | 217 ± 21 | 32 ± 12 | NADH |

| 373 ± 91 | 71 ± 3 | 19 ± 5 | NADPH | ||

| Human PYCR2 | L-P5C | - | 149 | - | NADH |

| - | 85 | - | NADPH | ||

| Human PYCR3 | L-P5C | 26 ± 4 | 150 ± 4 | 580 ± 90 | NADH |

| 12 ± 1 | 50 ± 1 | 420 ± 40 | NADPH |

Data for human PYCR1 and PYCR3 with L-P5C are presented as examples of their catalytic activity. The '–' indicates that specific data was not available in the cited sources. The primary function of these enzymes is the reduction of P5C to proline. uniprot.orgnih.govacs.org

Hydroxyproline 2-Epimerase Activity

In contrast to the vertebrate pathway, the catabolism of L-hydroxyproline in some bacteria, such as Pseudomonas species, is initiated by the enzyme hydroxyproline 2-epimerase. sigmaaldrich.com This enzyme catalyzes the conversion of trans-4-hydroxy-L-proline to cis-4-hydroxy-D-proline. uniprot.org This epimerization is a critical step that directs hydroxyproline into a distinct bacterial degradation pathway. plos.org

The kinetic properties of hydroxyproline 2-epimerase have been studied in several bacteria. For instance, the enzyme from Paracoccus denitrificans has a Michaelis constant (Km) for trans-4-hydroxy-L-proline of approximately 24-25 mM and a catalytic rate constant (kcat) of about 15-16 s⁻¹. uniprot.org This enzyme is a homodimer and its activity is crucial for the ability of these bacteria to utilize hydroxyproline as a sole carbon source. uniprot.org

| Organism | Substrate | Km (mM) | kcat (s-1) |

|---|---|---|---|

| Paracoccus denitrificans | trans-4-hydroxy-L-proline | 24 | 15 |

| 25 | 16 |

Kinetic parameters for hydroxyproline 2-epimerase from Paracoccus denitrificans. uniprot.org

Δ1-Pyrroline-4-hydroxy-2-carboxylate Deaminase Activity

Following the action of hydroxyproline 2-epimerase and a subsequent oxidation step in the bacterial pathway, the intermediate Δ¹-pyrroline-4-hydroxy-2-carboxylate (Pyr4H2C) is formed. This compound is then acted upon by Δ¹-pyrroline-4-hydroxy-2-carboxylate deaminase. nih.gov This enzyme catalyzes the deamination and ring opening of Pyr4H2C to produce 2,5-dioxopentanoate (B1259413). researchgate.net

This deaminase is a key enzyme in the bacterial L-hydroxyproline metabolic pathway and is distinct from the enzymes of proline metabolism. nih.gov Studies on the deaminase from Pseudomonas putida have shown its high specificity for Pyr4H2C. The disruption of the gene encoding this enzyme leads to the inability of the bacteria to grow on L-hydroxyproline. nih.gov The enzyme belongs to the hydrolase family and is also referred to as HPC deaminase. researchgate.net

| Enzyme | Systematic Name | Reaction | Metabolic Pathway |

|---|---|---|---|

| Δ¹-Pyrroline-4-hydroxy-2-carboxylate deaminase | 1-pyrroline-4-hydroxy-2-carboxylate aminohydrolase (decyclizing) | Δ¹-pyrroline-4-hydroxy-2-carboxylate + H₂O → 2,5-dioxopentanoate + NH₃ | Bacterial L-hydroxyproline catabolism |

Characteristics of Δ¹-Pyrroline-4-hydroxy-2-carboxylate deaminase. researchgate.net

Metabolic Disturbances Associated with Hydroxyproline Pathway Deficiencies (e.g., Hyperhydroxyprolinemia)

Deficiencies in the enzymes of the hydroxyproline catabolic pathway can lead to metabolic disorders. The most well-characterized of these is hyperhydroxyprolinemia, an autosomal recessive inborn error of metabolism. nih.gov This condition is caused by a deficiency in the enzyme hydroxyproline dehydrogenase (HYPDH), encoded by the PRODH2 gene. genecards.org This enzymatic block leads to an accumulation of hydroxyproline in the blood and its increased excretion in the urine. maayanlab.cloud

Hyperhydroxyprolinemia is generally considered a benign condition with no consistent clinical symptoms. maayanlab.cloudnih.gov However, the elevated levels of hydroxyproline can be a confounding factor in newborn screening for other metabolic disorders, such as maple syrup urine disease. nih.gov

Research has identified various mutations in the PRODH2 gene that result in hyperhydroxyprolinemia. These mutations can be homozygous or compound heterozygous and lead to a significant reduction or complete loss of HYPDH activity. nih.gov While most individuals remain asymptomatic, the biochemical phenotype is characterized by markedly elevated plasma hydroxyproline concentrations. nih.gov

| Gene | Enzyme Deficiency | Metabolic Disorder | Biochemical Markers | Associated Mutations (Examples) |

|---|---|---|---|---|

| PRODH2 (HYPDH) | Hydroxyproline Dehydrogenase | Hyperhydroxyprolinemia | Elevated plasma and urine hydroxyproline | Homozygous or compound heterozygous mutations in PRODH2 |

Summary of metabolic disturbances associated with hydroxyproline pathway deficiencies. nih.govgenecards.orgnih.gov

Structural and Functional Roles of Hydroxyproline in Biological Macromolecules

Hydroxyproline (B1673980) in Collagen Structure and Stability

L-Proline, 1-hydroxy-, a post-translationally modified amino acid, is a critical component in ensuring the structural integrity and stability of collagen, the most abundant protein in mammals. nih.gov Its presence is fundamental to the proper formation and function of connective tissues throughout the body.

Contribution to Collagen Triple Helix Formation

The stability of the collagen triple helix is significantly enhanced by the presence of hydroxyproline. researchgate.netatamanchemicals.com This stability arises from the stereoelectronic effects of the hydroxyl group on the proline ring. The hydroxylation of proline residues, particularly in the Yaa position of the repeating Gly-Xaa-Yaa sequence, is crucial. wikipedia.org This modification to proline increases the stability of the collagen triple helix. atamanchemicals.comwikipedia.org

The hydroxylation of proline to hydroxyproline is a post-translational modification that occurs within the endoplasmic reticulum and is catalyzed by prolyl hydroxylases. nih.govfrontiersin.org This enzymatic reaction requires O2, Fe2+, 2-oxoglutarate, and ascorbic acid (vitamin C). nih.gov A deficiency in vitamin C leads to impaired proline hydroxylation, resulting in a less stable collagen molecule, which is the underlying cause of scurvy. atamanchemicals.comquora.com

The stabilizing effect of hydroxyproline is attributed to a combination of factors. Initially, it was proposed that water molecules form a hydrogen-bonding network that links the hydroxyl groups of hydroxyproline and the main-chain carbonyl groups, thus stabilizing the triple helix. atamanchemicals.comwikipedia.org More recent studies suggest that the stability is also influenced by stereoelectronic effects that cause a specific puckering of the proline ring, preorganizing the residue into a conformation favorable for the triple helix. nih.govwisc.edu The presence of hydroxyproline is essential for the proper folding of procollagen (B1174764) and its transport to the Golgi apparatus. frontiersin.org

Influence on Collagen Conformation and Twisting

Hydroxyproline and proline are key to the sharp twisting of the collagen helix. atamanchemicals.comwikipedia.orgquora.com The rigid structure of the proline and hydroxyproline rings introduces kinks into the polypeptide chain, facilitating the tight winding of the three alpha-chains into a right-handed triple helix. asme.org The hydroxylation of proline in the Yaa position of the Gly-Xaa-Yaa triad (B1167595) is particularly important for this process. wikipedia.org

The presence of 4-hydroxyproline (B1632879) (4-Hyp) in the Yaa position markedly increases the conformational stability of the collagen triple helix. wisc.edunih.gov In contrast, 3-hydroxyproline (B1217163) (3-Hyp), which occurs in the sequence 3-Hyp-4-Hyp-Gly, has a destabilizing effect on the triple helix compared to proline, although this destabilization is small when 3-Hyp is in its natural Xaa position. wisc.edunih.gov The distinct effects of these regioisomers on collagen stability highlight the precise structural requirements for a stable triple helix. wisc.edunih.gov

Hydroxyproline-Rich Glycoproteins (HRGPs) in Plant Cell Walls

In the plant kingdom, hydroxyproline is a key component of a superfamily of cell wall proteins known as hydroxyproline-rich glycoproteins (HRGPs). frontiersin.orgnih.govnih.gov These proteins are involved in various aspects of plant growth and development. nih.gov The HRGP superfamily includes extensins (EXTs), arabinogalactan-proteins (AGPs), and proline-rich proteins (PRPs). frontiersin.orgnih.gov

Role as Glycan Chain Attachment Points

A primary function of hydroxyproline residues in HRGPs is to serve as attachment sites for glycan chains. atamanchemicals.comwikipedia.orgwikiwand.com This O-glycosylation is a significant post-translational modification that contributes to the structure and function of these proteins. frontiersin.orgnih.gov The extent and type of glycosylation can vary depending on the specific HRGP and its location within the plant. frontiersin.orgunab.cl

The addition of carbohydrate side chains to hydroxyproline residues influences the molecular properties of HRGPs, including their size, charge, solubility, and ability to interact with other cell wall components. nih.gov This glycosylation is crucial for the proposed roles of HRGPs in forming cross-linked networks within the cell wall, contributing to its structural integrity and flexibility. frontiersin.orgunab.cl

Post-Translational Glycosylation of HRGPs

The glycosylation of HRGPs is a complex process that occurs in the secretory pathway. frontiersin.org Specific consensus sequences within the protein backbone are thought to direct the type and extent of glycosylation, a concept known as the "Hyp-O-glycosylation code". frontiersin.orgfrontiersin.org For instance, contiguous hydroxyproline residues are often associated with the addition of large arabinogalactan (B145846) polysaccharides, a hallmark of AGPs. nih.gov In contrast, isolated hydroxyproline residues in extensins may be arabinosylated or remain unglycosylated. nih.gov

The amino acids flanking the proline residues can also influence the extent of proline hydroxylation and subsequent glycosylation. nih.gov This intricate regulation allows for a diverse array of HRGP structures, each tailored for specific functions within the plant cell wall, from structural support to cell signaling. frontiersin.orgunab.cl

Conformation-Structure Relationships of Poly-L-hydroxyproline

Poly-L-hydroxyproline, a homopolymer of hydroxyproline, serves as a model system for understanding the conformational preferences of this modified amino acid. Like poly-L-proline, it can adopt two distinct helical conformations: a right-handed polyproline I (PPI) helix and a left-handed polyproline II (PPII) helix. nih.govpku.edu.cn

The PPI helix is a more compact structure, typically observed in hydrophobic solvents, while the more extended PPII helix is favored in aqueous environments. pku.edu.cnnih.gov The presence of the hydroxyl group in hydroxyproline influences the stability and interconversion of these two helical forms. The rigid, rod-like structure conferred by the polyproline II conformation is believed to be significant for the function of glycoproteins in the plant cell wall. researchgate.net

The conformational rigidity of the proline ring, combined with the hydrogen-bonding potential of the hydroxyl group, restricts the available conformational space of poly-L-hydroxyproline. pku.edu.cn This inherent structural constraint is fundamental to its role in providing rigidity and defined shapes to the macromolecules in which it is found, whether it be the triple helix of collagen or the extended structures of plant cell wall glycoproteins. pku.edu.cn

Interactive Data Table: Comparison of Collagen Triple Helix Stability

| Peptide Sequence | Melting Temperature (Tm) °C | Relative Stability |

| (Pro-Pro-Gly)n | ~24 | Baseline |

| (Pro-Hyp-Gly)n | ~58 | Significantly Increased |

| (Hyp-Pro-Gly)n | ~40 | Moderately Increased |

This table presents illustrative data based on typical findings in collagen research, demonstrating the significant stabilizing effect of hydroxyproline in the Yaa position.

Interactive Data Table: Common Glycosylation on HRGPs

| HRGP Subfamily | Typical Glycosylation | Common Monosaccharides |

| Extensins (EXTs) | Short arabino-oligosaccharides | Arabinose |

| Arabinogalactan-Proteins (AGPs) | Large arabinogalactan polysaccharides | Arabinose, Galactose |

| Proline-Rich Proteins (PRPs) | Variable (non-, weakly-, or highly-glycosylated) | Varies |

Helical Conformations and Superhelix Formation

The presence of 4-hydroxyproline is a key factor in the stability of the collagen triple helix, a unique protein superhelix structure. wikipedia.org Each of the three polypeptide chains in collagen adopts a left-handed helical conformation known as a polyproline II (PPII) helix. nih.gov These three left-handed helices then intertwine to form a right-handed triple helix. wikipedia.org

The hydroxylation of proline residues at the Yaa position in the repeating Gly-Xaa-Yaa sequence of collagen is critical for the stability of this triple-helical structure. wikipedia.orgresearchgate.net This modification significantly increases the melting temperature (Tm) of the collagen triple helix compared to non-hydroxylated collagen. The stability is not primarily due to direct hydrogen bonding involving the hydroxyl group, but rather to stereoelectronic effects. wikipedia.org The electronegative hydroxyl group influences the pucker of the proline ring, favoring a Cγ-exo conformation which helps to lock the polypeptide chain in the optimal geometry for the triple helix. This conformational rigidity reduces the entropy of the unfolded state, thus stabilizing the folded triple-helical conformation. nih.gov

Research on collagen-like peptides has demonstrated that the stereochemistry at the γ-position of proline is crucial for conformational stability, favoring the trans-isomer of the peptide bond and guiding the strands into a conformation amenable to triple helix formation. nih.gov The acquisition of hydroxylation has been observed to significantly enhance the rate of folding of the polypeptide chain from an unfolded state into the triple-helical conformation. nih.gov

| Feature | Description |

| Primary Structure | Repeating Gly-Xaa-Yaa amino acid sequence. |

| Secondary Structure | Each polypeptide chain forms a left-handed polyproline II (PPII) helix. |

| Tertiary/Quaternary Structure | Three left-handed helices wrap around each other to form a right-handed superhelix (the collagen triple helix). |

| Role of 4-Hydroxyproline | Stabilizes the triple helix, primarily through stereoelectronic effects that favor a specific ring pucker. wikipedia.orgnih.gov |

Influence of Intramolecular Hydrogen Bonding on Conformation

While the stability of the collagen triple helix is largely attributed to stereoelectronic effects, intramolecular hydrogen bonding involving 4-hydroxyproline does play a role in the conformation of the molecule, particularly in its interaction with water. orientjchem.org The hydroxyl group of 4-hydroxyproline can act as both a hydrogen bond donor and acceptor.

Computational studies have investigated the interactions between 4-hydroxyproline and water molecules, revealing that the presence of water strongly affects the collagen conformation through the formation of hydrogen bonds. orientjchem.org These studies suggest that hydroxyproline-water clusters are stabilized by hydrogen bonding, where the carbonyl group of the hydroxyproline moiety often acts as a proton acceptor. orientjchem.org

The unique cyclic structure of proline and its hydroxylated form restricts the conformational space of the polypeptide backbone. nih.gov The pattern of intramolecular hydrogen bonding within the proline ring and with adjacent residues influences the local secondary structure, contributing to the propensity for forming the polyproline II helix required for collagen assembly. chemrxiv.org

| Interaction Type | Role in Conformation |

| Hydroxyl Group - Water | Forms hydrogen-bonded networks that influence the hydration shell and overall conformation. orientjchem.org |

| Carbonyl Group - Water | Acts as a proton acceptor in hydrogen bonds, stabilizing hydroxyproline-water clusters. orientjchem.org |

| Ring Pucker | The Cγ-exo pucker, favored by hydroxylation, pre-organizes the backbone for the PPII helix. nih.gov |

Intermolecular Interactions in Crystalline States

In the crystalline state, the intermolecular interactions of 4-hydroxyproline are critical for the packing and assembly of molecules. X-ray crystallography studies of proline derivatives have revealed the prevalence of close intermolecular contacts, particularly C-H/O interactions. researchgate.netnih.gov These are a type of weak hydrogen bond where a carbon-hydrogen bond acts as the donor and an oxygen atom as the acceptor.

For proline and its derivatives, the hydrogens on the ring are sterically accessible and can participate in these interactions. nih.gov Specifically, the C-H bonds at the Cα and Cδ positions are polarized and exhibit a partial positive character, making them suitable donors for C-H/O interactions. nih.gov Analysis of small-molecule crystal structures from the Cambridge Structural Database shows that the majority of proline-containing structures exhibit intermolecular C-H/O interactions. nih.gov These interactions are not limited to specific positions, with Cβ-H and Cγ-H also being involved. researchgate.net

In the context of collagen, these weak but numerous intermolecular interactions, including those mediated by the hydroxyl group of 4-hydroxyproline, contribute to the higher-order assembly of triple helices into fibrils and fibers. The hydroxyl groups on the surface of the collagen triple helix are crucial for organizing water molecules into a hydration network, which in turn mediates interactions between adjacent collagen molecules.

| Type of Interaction | Description | Significance in Crystalline State |

| C-H/O Interactions | Weak hydrogen bonds between a C-H donor and an oxygen acceptor. researchgate.netnih.gov | Ubiquitous in proline derivatives; contribute to molecular recognition and crystal packing. nih.gov |

| Conventional Hydrogen Bonds | Involving the hydroxyl group and carboxylic acid/amide groups. | Dictate the primary packing arrangement and stabilize the crystal lattice. |

| Van der Waals Forces | Non-specific attractive forces between molecules. | Contribute to the overall stability of the crystalline structure. |

Cellular and Molecular Regulatory Functions of Hydroxyproline

Regulation of Gene Expression and Protein Levels

Free hydroxyproline (B1673980), primarily derived from the degradation of collagen, is not merely a metabolic waste product but an active participant in cellular signaling pathways that regulate gene expression and protein stability. Its most notable role in this context is the modulation of the cellular response to hypoxia.

Research has demonstrated that hydroxyproline can increase the levels of Hypoxia-Inducible Factor 1α (HIF-1α), a master transcriptional regulator of the adaptive response to low oxygen conditions (hypoxia) nih.govnih.gov. Under hypoxic conditions, HIF-1α stabilization leads to the transcription of numerous genes involved in processes such as angiogenesis, metabolism, and metastasis nih.govnih.gov. Hydroxyproline has been found to augment the effects of hypoxia by further increasing the levels of HIF-1α, which can promote tumor survival in cancer contexts nih.gov. This suggests a feedback loop where collagen turnover, releasing free hydroxyproline, can amplify the hypoxic response within a cell nih.gov.

The stability of HIF-1α is tightly regulated by a process of oxygen-dependent hydroxylation. In normal oxygen conditions (normoxia), a class of enzymes known as prolyl hydroxylase domain proteins (PHDs) utilizes oxygen to hydroxylate two specific proline residues (Pro402 and Pro564) within the oxygen-dependent degradation domain of the HIF-1α subunit wikipedia.orgnih.govembopress.org.

This post-translational modification is a critical signal for degradation. Once hydroxylated, HIF-1α is recognized by the von Hippel-Lindau (VHL) tumor suppressor protein, which is part of an E3 ubiquitin ligase complex wikipedia.orgdoaj.orgresearchgate.net. The VHL complex then targets the hydroxylated HIF-1α for polyubiquitination and subsequent rapid degradation by the proteasome, keeping its levels low nih.govuni-luebeck.de.

Under hypoxic conditions, the lack of oxygen as a substrate limits PHD activity, preventing HIF-1α hydroxylation. This leads to the stabilization and accumulation of HIF-1α, allowing it to translocate to the nucleus and activate gene expression nih.govyoutube.com. Free hydroxyproline is thought to intervene in this pathway to increase HIF-1α levels, although the precise mechanism is still under investigation. It is proposed that hydroxyproline may interfere with the HIF-1α hydroxylation step itself, the recognition of hydroxylated HIF-1α by VHL, or the final step of proteasomal degradation nih.gov.

Table 1: Key Proteins in the HIF-1α Degradation Pathway

| Protein | Function | Role in HIF-1α Regulation |

|---|---|---|

| HIF-1α | Transcription factor subunit | Activates gene expression in response to hypoxia. Its stability is the central point of regulation. |

| PHDs (e.g., PHD1, PHD2, PHD3) | Prolyl Hydroxylases | Catalyze the oxygen-dependent hydroxylation of proline residues on HIF-1α in normoxia. |

| VHL | von Hippel-Lindau protein | Recognizes and binds to hydroxylated HIF-1α, acting as a substrate receptor for an E3 ubiquitin ligase complex. |

| Proteasome | Protein complex | Degrades polyubiquitinated HIF-1α, preventing its accumulation in normoxia. |

Linkages to Epigenetic Regulation

Beyond its influence on the hypoxia pathway, hydroxyproline metabolism is intrinsically linked to the broader landscape of epigenetic regulation. This connection is primarily established through the competition for essential cofactors required by enzymes that modify both DNA and histones.

The hydroxylation of proline residues in collagen is catalyzed by prolyl-4-hydroxylase. This enzymatic reaction requires several key substrates and cofactors: molecular oxygen, ferrous iron (Fe²⁺), ascorbate (B8700270) (Vitamin C), and α-ketoglutarate (α-KG) nih.govnih.gov. Significantly, these same cofactors are indispensable for the function of two major families of epigenetic-modifying enzymes: the Ten-eleven translocation (Tet) DNA demethylases and the Jumonji C (JmjC) domain-containing histone demethylases nih.gov.

Both Tet and Jmj enzymes are dioxygenases that catalyze the removal of methyl groups from DNA and histones, respectively. This process is crucial for dynamic gene regulation and maintaining the epigenetic landscape. The shared requirement for α-KG, Fe²⁺, and ascorbate creates a metabolic competition between proline hydroxylation and epigenetic demethylation nih.gov. Therefore, high rates of collagen synthesis and subsequent proline hydroxylation can potentially limit the availability of these cofactors for Tet and Jmj demethylases.

Table 2: Shared Cofactor Requirements

| Process | Enzyme Family | Required Cofactors |

|---|---|---|

| Proline Hydroxylation | Prolyl-4-Hydroxylases | α-ketoglutarate, Fe²⁺, Ascorbate, O₂ |

| DNA Demethylation | Tet Demethylases | α-ketoglutarate, Fe²⁺, Ascorbate, O₂ |

| Histone Demethylation | JmjC Demethylases | α-ketoglutarate, Fe²⁺, Ascorbate, O₂ |

The metabolic interplay described above provides a direct link between hydroxyproline formation and the regulation of DNA and histone methylation states. By consuming shared substrates, the process of collagen synthesis can modulate the activity of epigenetic dioxygenases nih.gov. For instance, in a cellular environment with high collagen turnover, the increased demand for α-KG and other cofactors for proline hydroxylation could reduce the efficiency of Tet and Jmj enzymes.

This could lead to alterations in the epigenome, such as hypermethylation of DNA or histones at specific gene loci, thereby reprogramming gene expression nih.gov. This metabolic linkage suggests that proline synthesis and its subsequent hydroxylation can act as a regulatory axis that influences not only the hypoxic response but also the epigenetic state of the cell nih.gov. Furthermore, direct hydroxylation of histone proteins has been identified as a post-translational modification. For example, the hydroxylation of histone H3 at proline 16 (H3P16oh) has been shown to regulate histone H3 lysine 4 trimethylation (H3K4me3), a key mark for active gene transcription nih.gov.

Advanced Analytical Methodologies for Hydroxyproline Research

Chromatographic Techniques for Quantitative Analysis

Chromatography stands as a cornerstone for the separation and quantification of hydroxyproline (B1673980) from complex biological matrices. The choice of technique is often dictated by the required sensitivity, selectivity, and the nature of the sample being analyzed.

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the determination of hydroxyproline. nih.govnih.gov Reversed-phase HPLC, often coupled with pre-column derivatization, allows for the separation of hydroxyproline from other amino acids. nih.govnih.gov A common approach involves the hydrolysis of protein-containing samples to release free hydroxyproline, followed by derivatization to introduce a chromophore or fluorophore, enhancing its detection by UV or fluorescence detectors. nih.govmendelnet.cz For instance, a rapid, precise, and simple HPLC method involves the derivatization of hydrolyzed samples with phenyl isothiocyanate, followed by chromatography on a C18 reverse-phase column with detection at 254 nm. nih.gov This method can detect hydroxyproline in the range of 0.40 to 36 micrograms with a linear response, and the entire chromatographic run, including column cleanup and reequilibration, can be completed within 6 minutes. nih.gov

| Parameter | Value | Reference |

| Technique | High-Performance Liquid Chromatography (HPLC) | nih.govnih.gov |

| Column | C18 reverse-phase | nih.gov |

| Derivatizing Agent | Phenyl isothiocyanate | nih.gov |

| Detection | UV at 254 nm | nih.gov |

| Detection Range | 0.40 - 36 µg | nih.gov |

| Run Time | 6 minutes | nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has emerged as a highly sensitive and specific method for the quantification of hydroxyproline, particularly in biological fluids and tissues. spandidos-publications.comnih.govsciex.com This technique combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. nih.gov LC-MS/MS offers significant advantages over traditional methods, including higher sensitivity, shorter analysis times, and the ability to directly measure the analyte without the need for derivatization in some cases. spandidos-publications.comnih.gov An analytical method for measuring hydroxyproline levels in mouse kidney tissue using LC/MS/MS demonstrated good linearity in the calibration curve from 5 to 500 nmol/mg of tissue, with precision and accuracy within 6% and 100 ± 6%, respectively. nih.gov The use of a deuterium-labeled hydroxyproline as an internal standard allows for accurate quantification. nih.gov

| Parameter | Value | Reference |

| Technique | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | spandidos-publications.comnih.govsciex.com |

| Application | Quantification in biological tissues | nih.gov |

| Linearity Range | 5 - 500 nmol/mg of tissue | nih.gov |

| Precision | < 6% | nih.gov |

| Accuracy | 100 ± 6% | nih.gov |

| Internal Standard | Deuterium-labeled hydroxyproline | nih.gov |

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) represents a further advancement in the chromatographic analysis of hydroxyproline. By utilizing columns with smaller particle sizes (typically sub-2 µm), UPLC provides faster separations with higher resolution and sensitivity compared to conventional HPLC. When coupled with tandem mass spectrometry, UPLC-MS/MS offers a powerful tool for high-throughput and highly sensitive quantification of hydroxyproline in various samples. For example, a two-dimensional LC-MS/MS system has been developed for the enantioselective determination of proline and hydroxyproline enantiomers in biological and food samples, showcasing the high resolution and sensitivity of modern chromatographic techniques. nih.gov

Gas Chromatography (GC) is a valuable technique for the enantioresolution of amino acids, including the enantiomers of proline and, by extension, hydroxyproline. sigmaaldrich.comsigmaaldrich.com For GC analysis, the amino acids must first be derivatized to increase their volatility. sigmaaldrich.com A two-step derivatization process, involving methylation followed by acetylation, can be employed to prepare proline enantiomers for separation on a chiral GC column. sigmaaldrich.comsigmaaldrich.com This methodology allows for the successful separation of D and L enantiomers. sigmaaldrich.com The choice of acetylating reagent, such as acetic anhydride (B1165640) or trifluoroacetic anhydride, can even lead to a reversal in the elution order of the enantiomers. sigmaaldrich.com It is important to note that certain derivatization byproducts of hydroxyproline can interfere with the analysis of other amino acids, such as aspartic acid, which necessitates careful method development and validation. nih.gov

Derivatization Strategies for Enhanced Detection

Derivatization is a key step in many analytical methods for hydroxyproline, aimed at improving its chromatographic properties and enhancing its detectability. This typically involves reacting the amino acid with a reagent that introduces a moiety with strong UV absorbance or fluorescence.

Pre-column derivatization involves reacting the analyte with a derivatizing agent prior to its introduction into the chromatographic system. This is a common strategy in HPLC analysis of amino acids.

Phenylisothiocyanate (PITC) , also known as Edman's reagent, reacts with both primary and secondary amino acids, including proline and hydroxyproline, to form stable phenylthiocarbamyl (PTC) derivatives. sickkids.caresearchgate.netthermofisher.com These derivatives exhibit strong UV absorbance at 254 nm, allowing for sensitive detection. nih.gov The derivatization reaction with PITC is typically carried out at room temperature and is completed within 5-10 minutes. thermofisher.com The resulting PTC-amino acids are stable and can be readily separated by reversed-phase HPLC. nih.gov

Dabsyl Chloride (4-dimethylaminoazobenzene-4'-sulfonyl chloride) is another effective pre-column derivatizing agent for amino acids, including hydroxyproline. nih.govjascoinc.comoup.com It reacts with both primary and secondary amino groups to yield intensely colored dabsyl derivatives, which can be detected in the visible region of the spectrum (around 425-465 nm). researchgate.netjascoinc.com This provides high sensitivity and selectivity, as fewer compounds in biological samples absorb at these wavelengths. jascoinc.com The derivatization with dabsyl chloride is typically performed at an elevated temperature (e.g., 70°C) for a short period. researchgate.net The resulting dabsylated amino acids are very stable, allowing for reliable and reproducible analysis. jascoinc.com

| Derivatizing Agent | Reaction Target | Detection Wavelength | Key Advantages | Reference |

| Phenylisothiocyanate (PITC) | Primary and secondary amines | 254 nm (UV) | Forms stable derivatives; reacts with both primary and secondary amino acids. | nih.govsickkids.caresearchgate.netthermofisher.com |

| Dabsyl Chloride | Primary and secondary amines | 425-465 nm (Visible) | High sensitivity and selectivity; stable derivatives. | nih.govjascoinc.comoup.comresearchgate.netjascoinc.com |

Post-column Derivatization (e.g., 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole)

Post-column derivatization is a powerful technique in high-performance liquid chromatography (HPLC) for the selective detection of specific analytes, such as hydroxyproline. This method involves the chemical modification of the analyte after it has been separated on the chromatography column, but before it reaches the detector. This approach is particularly useful for compounds that lack a strong chromophore or fluorophore, making them difficult to detect directly.

A notable reagent used for the post-column derivatization of secondary amino acids like hydroxyproline is 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl). tandfonline.comjst.go.jpoup.com This method allows for specific detection after chiral resolution by ligand-exchange chromatography. tandfonline.comjst.go.jpoup.com The derivatization reaction is typically carried out in a reaction coil maintained at an elevated temperature to ensure efficient and rapid reaction kinetics. For instance, the reaction mixture can be kept at 60°C within the HPLC line to facilitate the derivatization of proline and hydroxyproline with NBD. tandfonline.com The resulting NBD derivatives are highly fluorescent and can be detected with high sensitivity using a spectrofluorometric detector. tandfonline.com The excitation and emission wavelengths for the NBD derivatives of proline and hydroxyproline are typically around 503 nm and 541 nm, respectively. tandfonline.com

One of the challenges in post-column derivatization is maintaining the stability of the reaction. Research has shown that the addition of ethylenediaminetetraacetic acid (EDTA) to the reaction mixture can be effective in achieving a stable post-column reaction. tandfonline.comjst.go.jpoup.com This method has demonstrated good linearity over a wide concentration range, with calibration curves for trans-4-hydroxy-L-proline showing linearity from 7.6 pmol up to 7600 pmol. tandfonline.comjst.go.jpoup.com

Another similar reagent, 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD), is also employed for the derivatization of secondary amines. nih.gov In some protocols, a pre-derivatization step with o-phthaldialdehyde (OPA) is used to reduce interference from primary amines before derivatizing with NBD. nih.govnih.gov This enhances the selectivity of the method for secondary amines like hydroxyproline. nih.gov

Optimization of Derivatization Protocols

The optimization of derivatization protocols is crucial for achieving sensitive and reliable quantification of hydroxyproline, especially in complex biological matrices where it is often present in low concentrations. nih.gov Several factors can be adjusted to enhance the performance of the derivatization reaction, whether it is performed pre-column or post-column.

Key parameters for optimization include:

Reagent Concentration: The concentration of the derivatizing agent, such as NBD-F (7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole), needs to be optimized to ensure complete derivatization of the analyte without causing excessive background noise. rsc.org

Reaction Temperature and Time: The kinetics of the derivatization reaction are highly dependent on temperature and time. For post-column derivatization with NBD, a reaction temperature of 60°C is often employed. tandfonline.com Incubation times must be sufficient for the reaction to go to completion, but not so long as to cause degradation of the derivatives.

pH of the Reaction Medium: The pH of the reaction buffer is a critical parameter that influences the reactivity of both the analyte and the derivatizing agent. For instance, a borate (B1201080) buffer with a specific pH is often used in derivatization reactions with NBD-F. rsc.org

Removal of Interfering Substances: Biological samples contain numerous compounds that can interfere with the derivatization and detection of hydroxyproline. nih.gov Pre-column derivatization with reagents like o-phthalaldehyde (B127526) (OPA) can be used to react with and effectively "mask" primary amino acids, thus improving the selectivity for secondary amino acids like hydroxyproline. nih.gov The timing of this step is critical, as the stability of the derivatives can be time-dependent. For example, while OPA-derivatized proline shows good stability, the recovery of derivatized hydroxyproline can decrease over time. nih.gov

An optimized protocol for the determination of proline in honey using NBD-F derivatization involved ultrasound extraction with a 0.1 M borate buffer solution. rsc.org The subsequent HPLC analysis utilized a gradient elution with a mobile phase consisting of sodium acetate (B1210297) buffer, methanol, and tetrahydrofuran. rsc.org Such optimized methods can achieve very low limits of detection, in the femtomole range. rsc.org

Spectrophotometric and Colorimetric Methods

Spectrophotometric and colorimetric methods are widely used for the quantification of hydroxyproline due to their relative simplicity and cost-effectiveness. These methods are typically based on the chemical conversion of hydroxyproline into a colored product that can be measured using a spectrophotometer.

The general principle involves a two-step process: an initial oxidation of hydroxyproline, followed by a reaction with a chromogenic reagent to produce a colored compound. nih.govcellbiolabs.comabcam.com These assays are commonly performed in 96-well plates, making them suitable for high-throughput analysis. cellbiolabs.comantibodies-online.comsigmaaldrich.com

Oxidation Reactions for Detection

The first and critical step in the colorimetric detection of hydroxyproline is its oxidation. nih.gov This is typically achieved using an oxidizing agent, most commonly Chloramine-T. cellbiolabs.comantibodies-online.comacs.org The oxidation reaction converts hydroxyproline into a pyrrole (B145914) intermediate, specifically pyrrole-2-carboxylate. nih.gov

The reaction conditions for the oxidation step are important for ensuring complete conversion of hydroxyproline. This step is usually carried out at room temperature for a defined period, for example, 20 to 30 minutes. antibodies-online.comsigmaaldrich.com The concentration of the Chloramine-T solution and the pH of the reaction buffer are optimized to facilitate the oxidation process efficiently. researchgate.net

Following the oxidation, the reaction is often stopped by adding a quenching agent like sodium thiosulfate (B1220275) to prevent further reactions that could interfere with the subsequent color development step. researchgate.net

Use of Ehrlich's Reagent

Following the oxidation of hydroxyproline to a pyrrole intermediate, a chromogenic reagent is added to produce a colored product. nih.gov The most widely used reagent for this purpose is Ehrlich's reagent, which contains p-dimethylaminobenzaldehyde (DMAB). nih.govcellbiolabs.comantibodies-online.com The pyrrole intermediate reacts with DMAB in an acidic environment to form a chromophore with a characteristic reddish or pink color. nih.govacs.org

The acidic component of Ehrlich's reagent is crucial for the color-forming reaction. Traditionally, concentrated perchloric acid has been used. abcam.comabcam.com However, due to the hazardous nature of perchloric acid, which is both toxic and highly reactive, alternative and safer acidic solutions have been developed. nih.govabcam.comabcam.com For instance, some modified protocols substitute perchloric acid with hydrochloric acid in the formulation of Ehrlich's solution. nih.gov

The color development step is typically carried out at an elevated temperature, such as 60°C or 65°C, for a period ranging from 45 to 90 minutes to ensure maximum color formation. abcam.comantibodies-online.comsigmaaldrich.com After cooling, the absorbance of the solution is measured using a spectrophotometer at a wavelength between 540 nm and 570 nm. nih.govantibodies-online.comsigmaaldrich.com The concentration of hydroxyproline in the sample is then determined by comparing its absorbance to a standard curve prepared with known concentrations of hydroxyproline. antibodies-online.com

The table below summarizes typical conditions for the colorimetric hydroxyproline assay.

| Step | Reagent | Typical Conditions | Purpose |

|---|---|---|---|

| Oxidation | Chloramine-T | Incubate for 20-30 minutes at room temperature. | Converts hydroxyproline to a pyrrole intermediate. antibodies-online.comsigmaaldrich.com |

| Color Development | Ehrlich's Reagent (DMAB in acid) | Incubate for 45-90 minutes at 60-65°C. abcam.comantibodies-online.comsigmaaldrich.com | Reacts with the pyrrole to form a colored chromophore. nih.gov |

| Detection | Spectrophotometer | Measure absorbance at 540-570 nm. nih.govantibodies-online.comsigmaaldrich.com | Quantifies the amount of colored product formed. |

Theoretical and Computational Studies of L Proline, 1 Hydroxy Hydroxyproline

Quantum Chemical Calculations

Quantum chemical calculations are employed to study the electronic structure, geometry, and vibrational frequencies of hydroxyproline (B1673980). These calculations provide a fundamental understanding of the molecule's intrinsic properties.

Density Functional Theory (DFT) has become a primary computational tool for studying hydroxyproline due to its balance of accuracy and computational cost. DFT studies have been instrumental in characterizing the molecule's geometry, reactivity, and vibrational spectra.

Researchers have used DFT, particularly with methods like B3LYP combined with basis sets such as 6-31+G(d,p), to obtain the equilibrium structures of hydroxyproline conformers, including cis- and trans-4-hydroxy-L-proline. benthamscience.com These calculations confirm that optimized structures represent true energy minima on the potential energy surface by ensuring no imaginary frequencies are found. masjaps.com Analysis of the electronic properties through DFT provides insights into chemical reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated to determine the molecule's ionization potential and electron affinity. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. Furthermore, Molecular Electrostatic Potential (MESP) surfaces are generated to identify sites susceptible to electrophilic and nucleophilic attack. benthamscience.com

Table 1: Selected DFT-Calculated Parameters for Hydroxyproline Conformers

| Parameter | Description | Typical Finding | Reference |

| Optimized Geometry | The lowest energy three-dimensional structure. | Confirms stable conformations and provides bond lengths and angles. | benthamscience.commasjaps.com |

| HOMO Energy | Energy of the highest occupied molecular orbital; related to electron-donating ability. | Used to predict reactivity with electrophiles. | benthamscience.com |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. | Used to predict reactivity with nucleophiles. | benthamscience.com |

| MESP Surface | Maps the electrostatic potential onto the electron density surface. | Reveals electron-rich (negative potential) and electron-poor (positive potential) regions. | benthamscience.com |

This table is interactive. Click on the headers to sort.

While specific applications of Extended Hückel Theory (EHT) to hydroxyproline are not prominent in recent literature, the method provides a foundational theoretical framework for understanding molecular interactions. Developed by Roald Hoffmann, EHT is a semi-empirical quantum mechanical method that, unlike the simpler Hückel method, includes all valence electrons (both σ and π) in its calculations. wikipedia.orgwikipedia.orgyoutube.com

EHT is particularly useful for generating qualitative molecular orbital diagrams and understanding the nature of bonding within a molecule and its interactions with other molecules. The theory explicitly calculates all overlap integrals between atomic orbitals, which is a significant improvement over simpler models. youtube.com The total energy is determined as a sum of the energies of each occupied molecular orbital. wikipedia.org

For hydroxyproline, an EHT calculation would involve constructing a Hamiltonian matrix using parameters derived from atomic ionization potentials. Diagonalizing this matrix yields the molecular orbitals and their corresponding energy levels. This approach, while not highly accurate for predicting geometries, can effectively determine the relative energies of different conformations and analyze the molecular orbitals involved in hydrogen bonding and other non-covalent interactions that are critical to hydroxyproline's function. wikipedia.orglibretexts.org It serves as a valuable preliminary step for more sophisticated ab initio or DFT calculations. wikipedia.org

Normal Coordinate Analysis (NCA) is a computational method used to assign the vibrational modes observed in experimental infrared (IR) and Raman spectra. The analysis involves calculating the vibrational frequencies and the Potential Energy Distribution (PED) for a molecule. researchgate.netias.ac.in The PED provides a quantitative measure of how much each internal coordinate (such as bond stretching, angle bending, or torsion) contributes to a specific normal mode of vibration. ias.ac.in

For hydroxyproline, NCA is typically performed in conjunction with DFT calculations. First, the molecular geometry is optimized, and the harmonic vibrational frequencies are calculated at a specific level of theory. benthamscience.com These theoretical frequencies are often scaled to better match experimental values. Based on the PED, a complete and unambiguous assignment of the observed spectral bands can be made. benthamscience.com For instance, studies have used this approach to assign the vibrational modes for the cis and trans conformers of 4-hydroxy-L-proline. benthamscience.com This detailed assignment is crucial for interpreting spectroscopic data and understanding how factors like conformation and hydrogen bonding influence the vibrational properties of the molecule. nih.gov

Molecular Dynamics and Conformation Predictions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. For hydroxyproline, MD simulations provide critical insights into its conformational dynamics and its role in the structure and stability of larger biomolecules, most notably collagen. researchgate.net These simulations rely on force fields, such as AMBER, to model the interatomic forces. researchgate.net

The five-membered pyrrolidine (B122466) ring of hydroxyproline is not planar and exists in puckered conformations. The puckering is typically described by the position of the gamma-carbon (Cγ) relative to the plane formed by the other four ring atoms. This leads to two primary conformations: Cγ-exo (where Cγ is puckered away from the carboxyl group, also called "up") and Cγ-endo (where Cγ is puckered toward the carboxyl group, also called "down"). nih.govnih.gov

Table 2: Puckering Preferences of 4-Hydroxyproline (B1632879) Diastereomers

| Isomer | Common Name | Preferred Pucker | Consequence | Reference |

| (2S,4R)-4-hydroxyproline | L-Hydroxyproline (Hyp) | Cγ-exo ("up") | Stabilizes the collagen triple helix. | nih.gov |

| (2S,4S)-4-hydroxyproline | cis-4-Hydroxyproline | Cγ-endo ("down") | Does not effectively stabilize the collagen helix. | nih.gov |

This table is interactive. Click on the headers to sort.

Hydrogen bonding plays a pivotal role in the structure and function of hydroxyproline. Computational analyses have been essential in quantifying the strength and nature of these interactions. Hydroxyproline can participate in both intramolecular and intermolecular hydrogen bonds.

DFT calculations have been used to investigate hydroxyproline-water complexes, examining the hydrogen bond formation where the carbonyl group acts as a proton acceptor and the amino group acts as a proton donor. orientjchem.org These studies reveal that the hydrogen bond is significantly stronger when the carbonyl group accepts a proton from a water molecule. orientjchem.org Molecular dynamics simulations further show that hydroxyproline is responsible for forming critical intermolecular hydrogen bonds that stabilize the collagen triple helix, often mediated by water molecules. researchgate.netdergipark.org.tr The presence and orientation of the hydroxyl group in hydroxyproline create a network of hydrogen bonds that locks the three polypeptide chains of collagen into their stable helical conformation. researchgate.net The calculated hydrogen bond energy between collagen chains has been shown to be positively correlated with the hydroxyproline content, underscoring its essential role in thermal stability. researchgate.net

Table 3: Calculated Hydrogen Bond Energies in Hydroxyproline-Water Complexes

| Interaction Type | Role of Hydroxyproline | Calculated Electrostatic Interaction Energy (kcal/mol) | Reference |

| Water with Carbonyl Group | Proton Acceptor | 25.88 | orientjchem.org |

| Water with Nitrogen Atom | Proton Donor | 19.53 | orientjchem.org |

This table is interactive. Click on the headers to sort.

Intermolecular Interactions and Surface Binding Studies

Binding to Hydroxyapatite (B223615) Surfaces (e.g., (0001) and (0110) facets)

Theoretical investigations, particularly those employing density functional theory (DFT), have been instrumental in elucidating the binding mechanisms of L-Proline, 1-hydroxy- (hydroxyproline) to hydroxyapatite (HAp), the primary mineral component of bone and teeth. acs.orgresearchgate.netnih.gov These computational studies focus on the interaction between hydroxyproline and the major crystallographic surfaces of HAp, such as the (0001) and (011̅0) facets, to understand the fundamental forces driving the formation of the collagen-hydroxyapatite composite in natural tissues. acs.orgresearchgate.net

The calculations reveal that hydroxyproline can form multiple, strong interactions with the atoms on the hydroxyapatite surface. acs.orgnih.gov A significant finding is the ability of the hydroxyproline molecule to bridge between two adjacent calcium ions on the HAp surface, a configuration that greatly enhances binding stability. acs.orgresearchgate.netnih.gov The interaction is not limited to simple electrostatic attraction; it involves a complex interplay of forces, including proton transfer from the amino acid to the surface's phosphate (B84403) (PO₄) or hydroxyl (OH) groups. acs.orgresearchgate.netnih.gov

Studies comparing different amino acids show that hydroxyproline binds more strongly to HAp surfaces than either glycine (B1666218) or proline. acs.orgresearchgate.netnih.gov This enhanced affinity is attributed to the additional hydroxyl group on the hydroxyproline molecule, which provides another site for interaction with the mineral surface. The orientation and conformation of the adsorbed molecule are heavily influenced by the specific atomic arrangement of the HAp facet, with the (011̅0) surface generally showing stronger interactions than the (0001) surface. acs.orgunito.it These theoretical models suggest that the specific surface chemistry and topography of hydroxyapatite crystals play a crucial role in guiding the adsorption and organization of collagen's constituent amino acids, with hydroxyproline being a key anchor point. acs.org

Adsorption Energies and Binding Modes

Computational studies provide quantitative data on the strength of the interaction between hydroxyproline and hydroxyapatite surfaces through the calculation of adsorption energies. Density functional theory (DFT) calculations have determined that the binding of hydroxyproline to the (011̅0) surface of hydroxyapatite is a highly favorable process, with a calculated binding energy of 610 kJ mol⁻¹. acs.orgresearchgate.netnih.gov This value is significantly higher than that calculated for other constituent amino acids of collagen, such as glycine on the (0001) surface (290 kJ mol⁻¹), indicating a preferential and stronger binding for hydroxyproline. acs.orgresearchgate.netnih.gov

The large adsorption energies are a result of various binding modes and a wide range of interactions occurring simultaneously. acs.org The primary binding modes involve:

Multidentate Interactions: The hydroxyproline molecule orients itself to interact with multiple sites on the HAp surface at once. acs.orgnih.gov

Bridging Calcium Ions: A particularly stable binding mode involves the amino acid forming a bridge between two surface calcium ions. acs.orgresearchgate.netnih.gov

Proton Transfer: The interaction is often strong enough to induce a chemical change, specifically the transfer of a proton from the carboxylic acid group of hydroxyproline to a surface hydroxyl (OH) or phosphate (PO₄) group. acs.orgresearchgate.netnih.gov

These strong interactions and high adsorption energies underscore the critical role of hydroxyproline in the nucleation and growth of hydroxyapatite crystals on the collagen matrix in biological systems. acs.orgresearchgate.net

Calculated Adsorption Energies of Amino Acids on Hydroxyapatite Surfaces

| Amino Acid | Hydroxyapatite Facet | Adsorption Energy (kJ mol⁻¹) | Reference |

|---|---|---|---|

| L-Proline, 1-hydroxy- | (011̅0) | 610 | acs.orgresearchgate.netnih.gov |

| Glycine | (0001) | 290 | acs.orgresearchgate.netnih.gov |

Radiation Chemistry Studies and Radical Formation

The effects of ionizing radiation on hydroxyproline have been investigated through theoretical chemistry and experimental techniques like electron paramagnetic resonance (EPR) spectroscopy. nih.govacs.orgacs.org These studies aim to identify the structure and properties of the free radicals formed when hydroxyproline is irradiated.

Upon irradiation, an amino acid can capture or lose an electron to form a primary radical anion or cation, respectively. acs.org These initial species are often unstable and can undergo further reactions to form more stable secondary radicals. acs.org For hydroxyproline, theoretical studies using density functional theory have explored several potential radical products: acs.orgacs.org

Primary Radical Anion: Formed by electron capture. Computational results suggest that the experimentally observed hyperfine couplings are better described by nonzwitterionic isomers of the radical anion rather than zwitterionic forms. acs.orgacs.org

Secondary Radical Cation: This radical results from the decarboxylation (loss of CO₂) of the primary radical cation. acs.org

Deamination Radicals: Radicals can also be formed through the cleavage of the Cα-N bond, a process known as deamination. acs.orgacs.org

Hydrogen Abstraction Radicals: Irradiation can lead to the abstraction of a hydrogen atom from the C₂ or C₃ positions of the pyrrolidine ring. acs.orgacs.org

The specific conformation and structure of these resulting radicals are highly dependent on intramolecular hydrogen bonding. acs.orgacs.org

In addition to irradiation, hydroxyproline's interaction with hydroxyl free radicals, such as those generated in a Fenton reaction (ADP-Fe(II)-H₂O₂), has been studied. nih.gov This reaction yields long-lived free radicals. nih.gov EPR spectral analysis indicates that the amine nitrogen of hydroxyproline is oxidized to a nitroxyl (B88944) group. nih.gov The unpaired electron of this nitroxide interacts with the nitrogen atom and three different beta-protons, giving rise to a characteristic EPR spectrum with specific coupling constants. nih.gov

Radicals Formed from L-Proline, 1-hydroxy-

| Formation Method | Radical Type | Description | Reference |

|---|---|---|---|

| Irradiation | Primary Radical Anion | Result of electron capture; exists as nonzwitterionic isomers. | acs.orgacs.org |

| Irradiation | Secondary Radical Cation | Formed via decarboxylation of the primary cation. | acs.org |

| Irradiation | Deamination Radical | Formed by cleavage of the Cα-N bond. | acs.orgacs.org |

| Irradiation | H-Abstraction Radical | Formed by H-atom abstraction from C₂ or C₃ positions. | acs.orgacs.org |

| Fenton Reaction | Nitroxide Radical | Formed by oxidation of the amine nitrogen by hydroxyl radicals. | nih.gov |

Synthetic Applications and Derivatives of Hydroxyproline in Chemical Research

Hydroxyproline (B1673980) as a Building Block for Novel Polymers

The distinct structural features of hydroxyproline make it an attractive monomer for creating polymers with unique properties. pku.edu.cn Its constrained conformation, resulting from the pyrrolidine (B122466) ring, can impart rigidity and specific secondary structures, such as polyproline type II (PPII) helices, to the polymer backbone. pku.edu.cnchemrxiv.org Furthermore, the presence of three distinct functional groups allows for versatile polymerization strategies and post-polymerization modifications, enabling the creation of a wide array of functional materials. pku.edu.cn

Polypeptides and Polythioesters